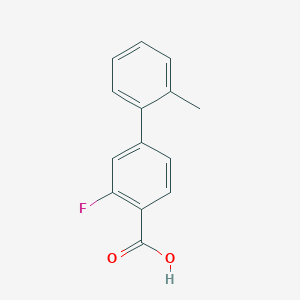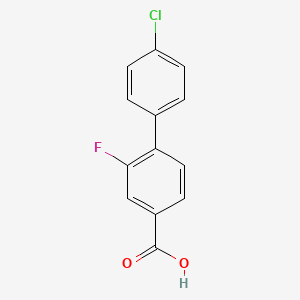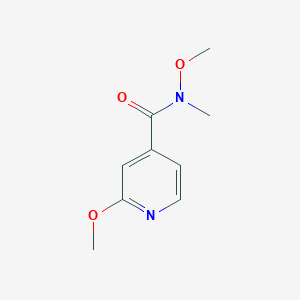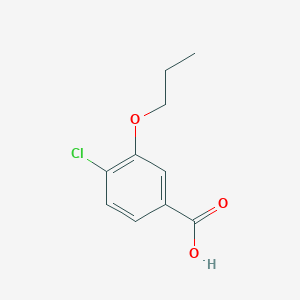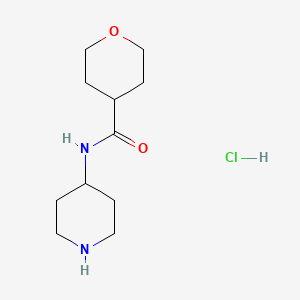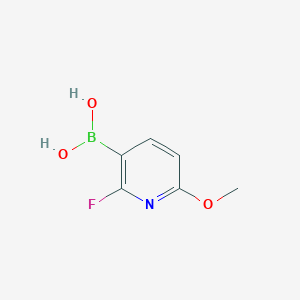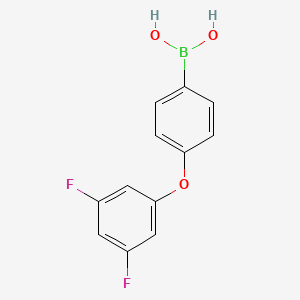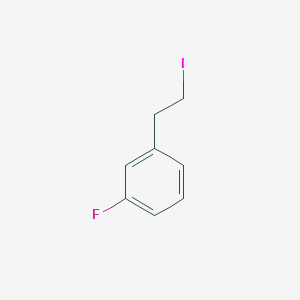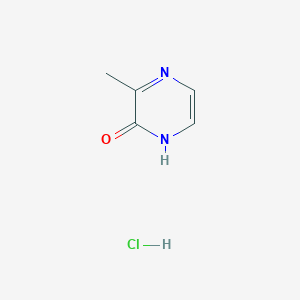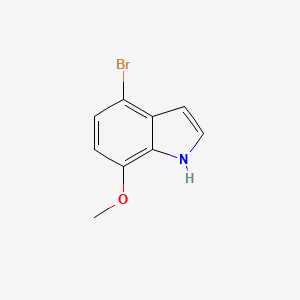
4-bromo-7-methoxy-1H-indole
概要
説明
4-bromo-7-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of 4-bromo-7-methoxy-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a bicyclic structure known as indole. The indole nucleus is substituted at the 4-position with a bromine atom and at the 7-position with a methoxy group .Physical And Chemical Properties Analysis
4-bromo-7-methoxy-1H-indole is a compound with a molecular weight of 226.07. It is typically stored at room temperature .科学的研究の応用
Synthesis and Biological Activity
- Thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles and isomeric thiazolo[2′,3′:3,4]-as-triazino[5,6-b]indoles, derived from bromo and methoxy-substituted indoles, show antimicrobial potential (Rastogi et al., 2009).
Chemical Modifications and Synthesis
- Methoxylation of indoles, including bromo-indoles, is a key process in the synthesis of serotonin, a significant neurotransmitter (Saito & Kikugawa, 1979).
- Investigations of Thorectidae sponges revealed new brominated tryptophan derivatives, indicating the role of bromo-indoles in natural product chemistry (Segraves & Crews, 2005).
Nanotechnology Applications
- Fluorescent organic nanoparticles of bromo-substituted indoles have been synthesized, showing potential applications in nanoscience and materials science (Singh & Ansari, 2017).
Drug Development and Antimicrobial Agents
- New indole derivatives, including bromo-methoxy indoles, have been synthesized and evaluated for antimicrobial properties, indicating their potential in drug development (Kalshetty, Gani, & Kalashetti, 2012).
Antivascular Agents
- Disubstituted analogues of bromo-methoxy indoles have been studied for their potential as antivascular agents, indicating their significance in cancer research (Ty et al., 2008).
特性
IUPAC Name |
4-bromo-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEJDYPAEFIBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676457 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methoxy-1H-indole | |
CAS RN |
436091-59-7 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


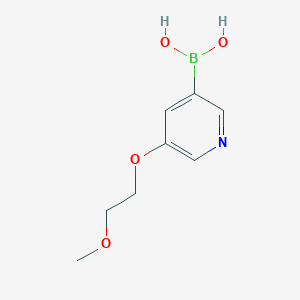
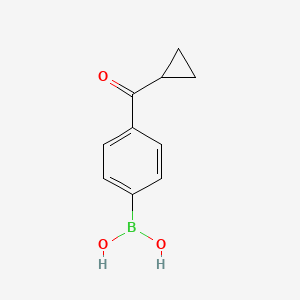
![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)
